6-Chloro-2-methylnicotinamide is an organic compound with the molecular formula . It is a derivative of nicotinamide, characterized by the substitution of a chlorine atom at the 6th position of the pyridine ring and a methyl group attached to the nitrogen atom of the amide group. This compound is significant in various scientific fields due to its potential biological activities and applications in chemical synthesis.
6-Chloro-2-methylnicotinamide can be synthesized through several methods, primarily involving chlorination and subsequent reactions with methylamine or other reagents. The compound is available from chemical suppliers and is often used in laboratory research and industrial applications.
6-Chloro-2-methylnicotinamide belongs to the class of nicotinamide derivatives. It is classified as an organic compound and can be categorized under heterocyclic compounds due to the presence of a pyridine ring.
The synthesis of 6-chloro-2-methylnicotinamide typically involves:
The reaction conditions are crucial for maximizing yield and purity. Typically, reactions are carried out under controlled temperatures, with monitoring through techniques such as thin-layer chromatography to ensure progress and completion.
The molecular structure of 6-chloro-2-methylnicotinamide features a pyridine ring with a chlorine atom at position 6 and a methyl group attached to the nitrogen atom of the amide functional group. The canonical SMILES representation is CN(C(=O)C1=CN=C(C=C1)Cl)OC
.
6-Chloro-2-methylnicotinamide can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-chloro-2-methylnicotinamide is primarily related to its structural similarity to nicotinamide derivatives, which are known to influence biochemical pathways such as methylation processes. This compound may modulate enzyme activity and affect cellular processes involved in DNA and histone modification .
Relevant data from spectral analyses (such as Nuclear Magnetic Resonance) confirms its structure:
6-Chloro-2-methylnicotinamide has several important applications:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5